molecular formula C24H25ClN4O5S B11610949 3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide

3-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide

Cat. No.: B11610949
M. Wt: 517.0 g/mol
InChI Key: XMYQIRLQMAGYAY-VULFUBBASA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type and functional groups present.
    • Major products could include derivatives with modified substituents or functional groups.
  • Scientific Research Applications

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Possible applications in materials science, catalysis, or organic synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets.
    • Further research is needed to elucidate its precise mode of action and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds. researchers may explore related structures for comparative studies.

    Properties

    Molecular Formula

    C24H25ClN4O5S

    Molecular Weight

    517.0 g/mol

    IUPAC Name

    3-[[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide

    InChI

    InChI=1S/C24H25ClN4O5S/c25-19-13-21-20(33-15-34-21)12-16(19)14-26-29(11-10-23(30)27-17-6-2-1-3-7-17)24-18-8-4-5-9-22(18)35(31,32)28-24/h4-5,8-9,12-14,17H,1-3,6-7,10-11,15H2,(H,27,30)/b26-14+

    InChI Key

    XMYQIRLQMAGYAY-VULFUBBASA-N

    Isomeric SMILES

    C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)/N=C/C4=CC5=C(C=C4Cl)OCO5

    Canonical SMILES

    C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)N=CC4=CC5=C(C=C4Cl)OCO5

    Origin of Product

    United States

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